

An In-depth Technical Guide to Triphenylphosphonium Bromide: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Triphenylphosphonium bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **triphenylphosphonium bromide**, a versatile reagent widely employed in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

Triphenylphosphonium bromide is the hydrobromide salt of triphenylphosphine. It is a white, crystalline solid at room temperature and is a key precursor in the formation of phosphonium ylides for reactions such as the Wittig olefination.[\[1\]](#)[\[2\]](#)

Quantitative Physical Properties

A summary of the key physical properties of **triphenylphosphonium bromide** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{16}BrP$	[3]
Molecular Weight	343.20 g/mol	[3]
Appearance	White to light beige crystalline powder and/or chunks	[1]
Melting Point	196-199 °C (decomposes)	[1]
Boiling Point	Not applicable (decomposes)	
Solubility	Soluble in water.[1] Soluble in polar organic solvents.[2]	[1][2]
Density	Data not readily available	
pKa	Data not readily available	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **triphenylphosphonium bromide**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **triphenylphosphonium bromide** in DMSO-d₆ typically exhibits multiplets in the aromatic region corresponding to the phenyl protons and a broad singlet for the P-H proton.

- δ 7.53-7.67 ppm (m, 15H, ArH): These signals correspond to the protons on the three phenyl groups attached to the phosphorus atom. The multiplet pattern arises from the complex spin-spin coupling between the aromatic protons and with the phosphorus atom.
- δ 10.60 ppm (br s, 1H, PH): This broad singlet is characteristic of the acidic proton attached to the phosphorus atom.[4]

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum in DMSO-d_6 shows distinct signals for the aromatic carbons, with coupling to the phosphorus atom.

- δ 128.77 ppm (d, $J = 11.4$ Hz, Ar)
- δ 131.48 ppm (d, $J = 9.6$ Hz, Ar)
- δ 132.05 ppm (d, $J = 1.9$ Hz, Ar)
- δ 132.70 ppm (d, $J = 102$ Hz, Ar)[4]

Infrared (IR) Spectroscopy

The IR spectrum of **triphenylphosphonium bromide** displays characteristic absorption bands. Key peaks include those for the P-Ph bond, C-H stretching of the aromatic rings, and the P-H bond.

Chemical Properties and Reactivity

Triphenylphosphonium bromide is a stable compound under standard conditions but is sensitive to moisture and air.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon heating include carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[5]

The primary chemical utility of **triphenylphosphonium bromide** lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide (the Wittig reagent) with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols

Synthesis of Triphenylphosphonium Bromide

Method 1: From Triphenylphosphine and Hydrobromic Acid

This protocol describes the synthesis of **triphenylphosphonium bromide** from triphenylphosphine and aqueous hydrobromic acid.[4][6]

Materials:

- Triphenylphosphine (Ph₃P)
- 48% aqueous hydrobromic acid (HBr)
- Dioxane
- Diethyl ether

Procedure:

- To a stirred mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room temperature, add 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) dropwise over 1 minute.[4]
- Warm the reaction mixture to 70 °C and continue stirring for 12 hours.[4]
- After 12 hours, evaporate the solvent in vacuo.[4]
- Wash the resulting residue with diethyl ether.[4]
- Dry the precipitate in vacuo for 12 hours at 40 °C to yield **triphenylphosphonium bromide** as a white solid.[4]

Method 2: Using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide for the synthesis.[7]

Materials:

- Triphenylphosphine (Ph₃P)
- Toluene
- Hydrogen bromide (HBr) gas

- Diethyl ether

Procedure:

- Prepare a solution of triphenylphosphine (26.23 g, 0.10 mole) in 100 mL of toluene.
- Cool the solution to 0-5 °C.
- Perfuse the solution with HBr gas for 20 minutes.[\[7\]](#)
- Add 250 mL of diethyl ether to the mixture and stir for 20 minutes.[\[7\]](#)
- Filter the mixture to collect the white solid.
- Slurry the solid cake in 500 mL of diethyl ether, filter again, and air-dry to obtain **triphenylphosphonium bromide**.[\[7\]](#)

The Wittig Reaction: An Exemplary Protocol

This protocol outlines a general procedure for the Wittig reaction using a phosphonium salt derived from **triphenylphosphonium bromide** to synthesize an alkene.

Materials:

- **Triphenylphosphonium bromide** (or a derivative)
- A strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., THF, DMSO)
- Aldehyde or ketone
- Apparatus for inert atmosphere reaction

Procedure:

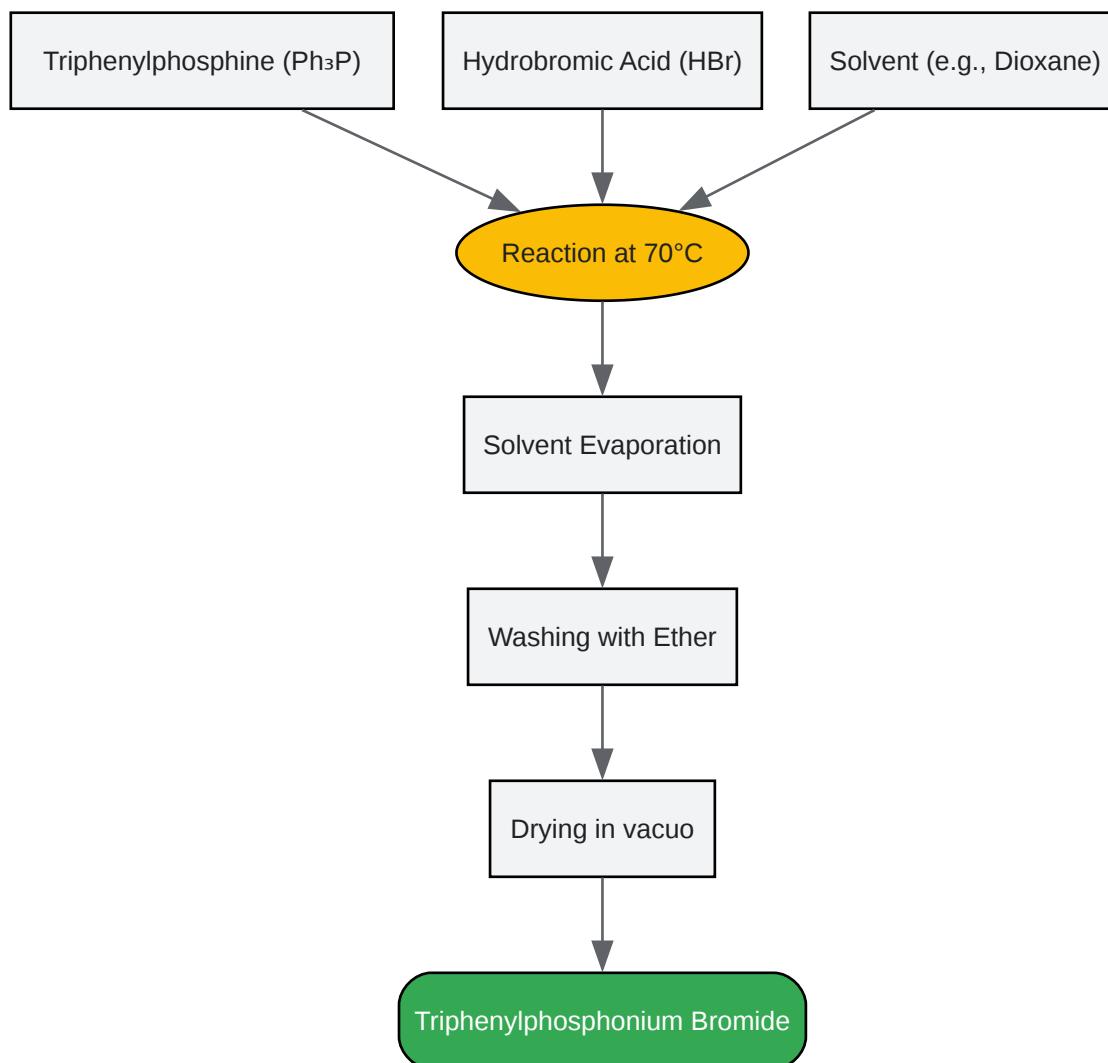
- Ylide Formation:

- Suspend the **triphenylphosphonium bromide** salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
- Slowly add a strong base to deprotonate the phosphonium salt, forming the brightly colored phosphonium ylide.

- Reaction with Carbonyl:
 - To the ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at a low temperature.
 - Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
- Work-up and Purification:
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
 - Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

Visualizations

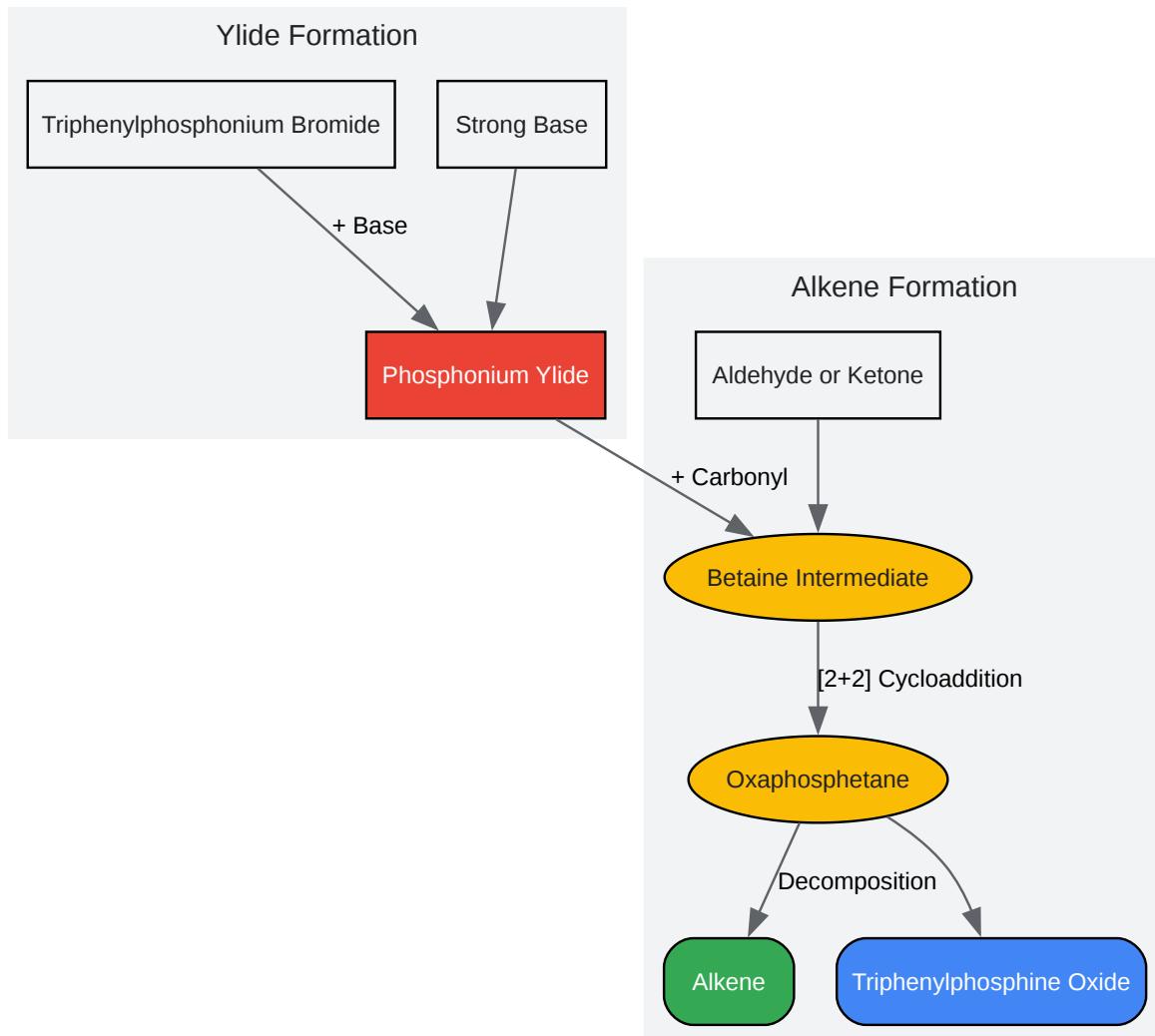
Synthesis of Triphenylphosphonium Bromide



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Caption: Workflow for the synthesis of **triphenylphosphonium bromide**.

The Wittig Reaction Mechanism

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Caption: The mechanism of the Wittig reaction.

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